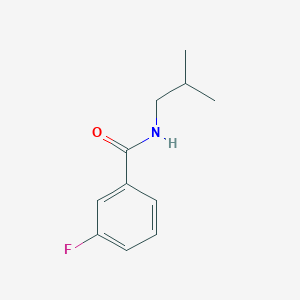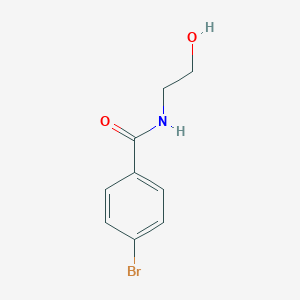
Benzamide, 3-fluoro-N-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-fluoro-N-(2-methylpropyl)-, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of benzamide, 3-fluoro-N-(2-methylpropyl)-, is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the development and progression of various diseases. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects
Benzamide, 3-fluoro-N-(2-methylpropyl)-, has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a cancer therapeutic. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
Benzamide, 3-fluoro-N-(2-methylpropyl)-, has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Additionally, this compound has a low toxicity profile, making it safe for use in lab experiments. However, one limitation is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on benzamide, 3-fluoro-N-(2-methylpropyl)-. One direction is to further explore its potential as a cancer therapeutic, particularly in combination with other drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
Benzamide, 3-fluoro-N-(2-methylpropyl)-, is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various areas of scientific research.
Synthesis Methods
Benzamide, 3-fluoro-N-(2-methylpropyl)-, can be synthesized through a multistep process involving the reaction of 3-fluorobenzoyl chloride with 2-methylpropylamine. The reaction is carried out under anhydrous conditions in the presence of a suitable base such as triethylamine. The final product is obtained through purification using column chromatography or recrystallization.
Scientific Research Applications
Benzamide, 3-fluoro-N-(2-methylpropyl)-, has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
64181-34-6 |
|---|---|
Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-fluoro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H14FNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
GWVXRPGYQSFSML-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)F |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)







